Spectroscopic Profile of Methyl 6-ethoxy-1H-indole-2-carboxylate: A Technical Guide
Spectroscopic Profile of Methyl 6-ethoxy-1H-indole-2-carboxylate: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for methyl 6-ethoxy-1H-indole-2-carboxylate. As a crucial scaffold in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for researchers in drug discovery and organic synthesis. This document offers an in-depth interpretation of its anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectra. The interpretations herein are based on established principles of spectroscopy and comparative analysis with structurally similar indole derivatives, owing to the limited availability of direct experimental data in public databases.
Introduction
Methyl 6-ethoxy-1H-indole-2-carboxylate is a heterocyclic compound featuring an indole nucleus, a common motif in biologically active molecules. The presence of the ethoxy group at the 6-position and a methyl ester at the 2-position significantly influences its electronic properties and potential biological interactions. Accurate spectroscopic characterization is the cornerstone of its chemical identity, purity assessment, and structural elucidation in any research and development endeavor.
Chemical Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the chemical structure of methyl 6-ethoxy-1H-indole-2-carboxylate is presented below with a systematic atom numbering scheme.
Caption: Molecular structure of methyl 6-ethoxy-1H-indole-2-carboxylate with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 - 12.0 | br s | 1H | N1-H |
| ~7.5 - 7.6 | d | 1H | C4-H |
| ~7.1 - 7.2 | s | 1H | C3-H |
| ~6.9 - 7.0 | d | 1H | C7-H |
| ~6.8 - 6.9 | dd | 1H | C5-H |
| ~4.1 - 4.2 | q | 2H | C10-H₂ (ethoxy) |
| ~3.9 - 4.0 | s | 3H | C9-H₃ (methyl ester) |
| ~1.4 - 1.5 | t | 3H | C11-H₃ (ethoxy) |
Interpretation:
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Indole Protons: The N-H proton (N1-H) is expected to appear as a broad singlet at a significantly downfield chemical shift due to its acidic nature and potential for hydrogen bonding. The aromatic protons on the indole ring will exhibit characteristic splitting patterns. The C4-H, being adjacent to the electron-donating ethoxy group, is expected to be the most downfield of the benzene ring protons. The C3-H proton will appear as a singlet, a characteristic feature of 2-substituted indoles. The C7-H and C5-H protons will show doublet and doublet of doublets, respectively, due to coupling with their neighbors.
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Ethoxy Group Protons: The methylene protons (C10-H₂) of the ethoxy group will resonate as a quartet due to coupling with the adjacent methyl protons. The methyl protons (C11-H₃) will appear as a triplet.
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Methyl Ester Protons: The three protons of the methyl ester group (C9-H₃) will be observed as a sharp singlet in the upfield region.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162 - 163 | C8 (C=O) |
| ~158 - 159 | C6 |
| ~137 - 138 | C7a |
| ~127 - 128 | C2 |
| ~122 - 123 | C3a |
| ~121 - 122 | C4 |
| ~112 - 113 | C7 |
| ~108 - 109 | C3 |
| ~95 - 96 | C5 |
| ~63 - 64 | C10 (ethoxy) |
| ~52 - 53 | C9 (methyl ester) |
| ~14 - 15 | C11 (ethoxy) |
Interpretation:
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Carbonyl and Aromatic Carbons: The carbonyl carbon (C8) of the methyl ester will be the most downfield signal. The carbon atom attached to the ethoxy group (C6) will also be significantly downfield due to the deshielding effect of the oxygen atom. The other aromatic carbons will appear in the typical range for indole derivatives.
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Aliphatic Carbons: The methylene carbon (C10) of the ethoxy group and the methyl carbon (C9) of the ester will be found in the aliphatic region of the spectrum. The terminal methyl carbon (C11) of the ethoxy group will be the most upfield signal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~219 | [M]⁺ (Molecular ion) |
| ~188 | [M - OCH₃]⁺ |
| ~174 | [M - OC₂H₅]⁺ |
| ~160 | [M - COOCH₃]⁺ |
Interpretation:
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (~219 g/mol ). Common fragmentation pathways would involve the loss of the methoxy group from the ester ([M - OCH₃]⁺), the loss of the ethoxy group ([M - OC₂H₅]⁺), and the loss of the entire carbomethoxy group ([M - COOCH₃]⁺).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 - 3400 | N-H stretch |
| ~2900 - 3000 | C-H stretch (aromatic and aliphatic) |
| ~1700 - 1720 | C=O stretch (ester) |
| ~1600 - 1620 | C=C stretch (aromatic) |
| ~1200 - 1300 | C-O stretch (ester and ether) |
Interpretation:
The IR spectrum will be characterized by a sharp absorption band for the N-H stretching vibration of the indole ring. A strong, sharp peak will be observed for the carbonyl (C=O) stretching of the methyl ester. The aromatic C=C stretching vibrations will appear in the 1600-1620 cm⁻¹ region. The C-O stretching vibrations of the ester and the ethoxy group will be visible in the fingerprint region.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data discussed.
NMR Spectroscopy
Caption: Workflow for NMR data acquisition.
Rationale for Experimental Choices:
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Solvent: Deuterated chloroform (CDCl₃) is a common choice for its good solubilizing power for many organic compounds and its single solvent peak that is easily identifiable. DMSO-d₆ can be used for less soluble compounds and is particularly useful for observing exchangeable protons like N-H due to its hydrogen bond accepting nature.
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Spectrometer Frequency: A higher field spectrometer (≥400 MHz for ¹H) provides better signal dispersion and resolution, which is crucial for unambiguous assignment of protons in complex aromatic systems.
Mass Spectrometry (Electron Ionization)
Caption: Workflow for EI-Mass Spectrometry.
Rationale for Experimental Choices:
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Ionization Method: Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching. A standard electron energy of 70 eV is used to ensure sufficient fragmentation for detailed structural analysis.
Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
Caption: Workflow for ATR-FTIR Spectroscopy.
Rationale for Experimental Choices:
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Sampling Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation. It is non-destructive and generally provides high-quality spectra.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for methyl 6-ethoxy-1H-indole-2-carboxylate. The provided interpretations, based on fundamental spectroscopic principles and data from analogous compounds, serve as a valuable resource for researchers working with this molecule. The outlined experimental protocols offer a standardized approach for acquiring high-quality spectral data, ensuring the reliable characterization of this important chemical entity.
References
Due to the lack of direct experimental data for the target compound in the searched literature, this section provides references to general spectroscopic principles and data for related indole compounds.
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PubChem. Methyl 6-methoxy-1H-indole-2-carboxylate. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
